N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with a suitable electrophile . The methoxybenzamide group could potentially be introduced through a subsequent step, such as a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure .Chemical Reactions Analysis
The reactivity of a compound can be predicted based on its functional groups. For example, the benzothiazole core is aromatic and therefore relatively stable, while the amide group could potentially undergo hydrolysis or participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and pKa, can be predicted using computational methods or determined experimentally .Scientific Research Applications
Synthesis and Structural Characterization
N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and its derivatives have been synthesized and characterized, revealing significant insights into their molecular structure and properties. Prabukanthan et al. (2020) conducted a comprehensive study on the synthesis, crystal growth, and structural analysis of this heterocyclic organic compound. Their research highlights the compound's optical and thermal properties, alongside its potential in biological and Non-Linear Optical (NLO) applications, demonstrating a significant SHG efficiency which is 3.5 times greater than potassium dihydrogen phosphate (KDP) (Prabukanthan et al., 2020).
Biological Activities
Benzothiazole derivatives exhibit a broad spectrum of biological activities, which have been the focus of numerous studies:
- Anticancer Activity : Havrylyuk et al. (2010) explored several novel 4-thiazolidinones with benzothiazole moiety for their antitumor potential. Some compounds displayed significant activity against various cancer cell lines, underscoring the therapeutic potential of benzothiazole derivatives in oncology (Havrylyuk et al., 2010).
- Antimicrobial Activity : Research by Patel et al. (2011) on new pyridine derivatives incorporating a benzothiazole structure demonstrated modest antimicrobial effectiveness against bacteria and fungi, highlighting the compound's potential in addressing microbial infections (Patel et al., 2011).
Anticancer Agents and PET Radiotracers
Further research has delved into the modification of benzothiazole compounds for enhanced anticancer activity and their application as Positron Emission Tomography (PET) radiotracers. For instance, Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors based on a benzothiazole scaffold, offering promising tools for Alzheimer's disease imaging (Gao et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new pharmaceuticals is a long and complex process that involves not only the synthesis and characterization of new compounds, but also preclinical and clinical testing . Future research on “N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide” could involve further studies on its synthesis, characterization, and biological activity, as well as the development of methods for its large-scale production .
properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-7-8-11(17)14-13(9)18-16(22-14)19-15(20)10-5-3-4-6-12(10)21-2/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJLFZQILLNDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.